molecular formula C6H7BN4O2 B12819507 (2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid

(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid

Cat. No.: B12819507
M. Wt: 177.96 g/mol
InChI Key: NBHXVGSRKRHFCP-UHFFFAOYSA-N
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Description

(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a boronic acid group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with nitriles under oxidative conditions. For instance, the reaction of 2-aminopyridine with a nitrile in the presence of an oxidizing agent such as sodium hypochlorite or manganese dioxide can yield the desired triazolo[1,5-a]pyridine scaffold .

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow chemistry techniques. These methods allow for better control over reaction conditions, improved safety, and scalability. Additionally, the use of heterogeneous catalysts can enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, manganese dioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This makes it a valuable compound in the development of anticancer agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is unique due to the presence of the boronic acid group, which allows for versatile functionalization through coupling reactions. This makes it a valuable building block for the synthesis of complex molecules with diverse biological activities.

Properties

Molecular Formula

C6H7BN4O2

Molecular Weight

177.96 g/mol

IUPAC Name

(2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid

InChI

InChI=1S/C6H7BN4O2/c8-6-9-5-4(7(12)13)2-1-3-11(5)10-6/h1-3,12-13H,(H2,8,10)

InChI Key

NBHXVGSRKRHFCP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CN2C1=NC(=N2)N)(O)O

Origin of Product

United States

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